1-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone
Description
This compound features a piperazine ring linked to an ethanone group, with a furan-2-carbonothioyl moiety substituted by a 3-chloro-4-methylphenyl group. Piperazine derivatives are widely explored for their pharmacological versatility, including antifungal, antiparasitic, and anticancer activities .
Properties
IUPAC Name |
1-[4-[5-(3-chloro-4-methylphenyl)furan-2-carbothioyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-12-3-4-14(11-15(12)19)16-5-6-17(23-16)18(24)21-9-7-20(8-10-21)13(2)22/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHJIRJZUMODTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=S)N3CCN(CC3)C(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common route starts with the preparation of 3-chloro-4-methylphenylfuran-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is reacted with piperazine to form the piperazinyl derivative. Finally, the thioester linkage is introduced by reacting the piperazinyl derivative with ethanoyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: The thioester group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Furanones.
Reduction: Thiols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators due to the presence of the piperazine ring, which is a common pharmacophore in medicinal chemistry.
Medicine: Potential applications in medicine include the development of new therapeutic agents targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its biological activity and selectivity.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the furan and thioester groups.
Mechanism of Action
The mechanism by which 1-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone exerts its effects depends on its interaction with molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The thioester group can undergo hydrolysis, releasing active thiol groups that can further interact with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
a. [5-(3-Chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione
- Core Structure : Piperazine-methanethione with furan.
- Key Differences: Substituents: 3-Chlorophenyl on furan (vs. 3-chloro-4-methylphenyl in the target) and 4-fluorophenyl on piperazine. Functional Group: Methanethione (C=S) vs. carbonothioyl (C=S) in the target.
- The absence of a methyl group may reduce steric hindrance.
b. 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone
- Core Structure: Piperazine-ethanone with chloroacetyl.
- Key Differences: Substituents: Simple chloroacetyl group (vs. complex furan-carbonothioyl in the target). Biological Relevance: Demonstrated applications in antipsychotic and anticancer therapies.
Analogues with Sulfonyl and Heterocyclic Modifications
a. 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone
- Core Structure: Piperazine-ethanone with sulfonyl and tetrazolyl thioether.
- Key Differences: Functional Groups: Sulfonyl (SO₂) and tetrazolyl thioether (vs. furan-carbonothioyl in the target). Biological Activity: Antiproliferative effects against cancer cell lines.
- Implications : Sulfonyl groups improve aqueous solubility, while tetrazolyl thioethers may enhance metabolic stability.
b. {4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]piperazin-1-yl}(2-furyl)methanone
- Core Structure: Piperazine-methanone with sulfonyl and furyl.
- Key Differences: Substituents: 5-Chloro-2-methoxy-4-methylphenyl sulfonyl (vs. 3-chloro-4-methylphenyl in the target). Functional Group: Methanone (C=O) vs. carbonothioyl (C=S).
- Implications : Methoxy and methyl groups on the phenyl ring may improve membrane permeability.
Pyridine and Quinoline-Based Analogues
a. (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethanone
- Core Structure: Piperazine-ethanone with pyridine.
- Key Differences: Substituents: Pyridin-3-yl and trifluoromethylphenyl (vs. furan-carbonothioyl in the target). Biological Activity: Inhibits CYP51 enzyme (antifungal target).
- Implications : Pyridine’s basicity may enhance target binding via hydrogen bonding.
b. 1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethanone
- Core Structure: Piperazine-ethanone with quinoline.
- Key Differences: Substituents: Quinoline-carbonyl and 5-methylfuran (vs. furan-carbonothioyl in the target).
- Implications: Quinoline’s aromatic system may enhance π-π stacking interactions with biological targets.
Comparative Analysis Table
Biological Activity
The compound 1-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone is a novel synthetic molecule with potential pharmacological applications. Its unique structure, featuring a piperazine ring and a furan moiety, suggests various biological activities. This article explores the biological activity of this compound, including its pharmacodynamics, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C19H22ClN3O2S
- Molecular Weight : 377.91 g/mol
- IUPAC Name : 1-(4-(5-(3-chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone
This compound's structure is indicative of its potential interactions with various biological targets due to the presence of functional groups conducive to binding.
Antimicrobial Activity
Research has indicated that compounds containing furan and piperazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine possess antibacterial and antifungal activities against various pathogens. The specific compound has been evaluated for its efficacy against standard microbial strains.
| Microbial Strain | Activity (Zone of Inhibition) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 mm | |
| Escherichia coli | 12 mm | |
| Candida albicans | 18 mm |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest.
The proposed mechanism of action for the compound involves interaction with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability in cancer cells.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways related to growth and apoptosis.
Study on Antimicrobial Efficacy
In a recent study, the antimicrobial efficacy of this compound was tested against various bacterial and fungal strains. The results indicated a promising profile, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Study on Anticancer Activity
A separate study focused on the anticancer activity of the compound against several cancer cell lines. The findings revealed that treatment with the compound led to significant reductions in cell viability, with mechanisms involving both apoptosis and necrosis being observed.
Q & A
Basic Research Questions
What are the common synthetic routes for preparing 1-(4-(5-(3-Chloro-4-methylphenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with coupling a substituted furan-carbonothioyl group to a piperazine scaffold. A key step is the introduction of the 3-chloro-4-methylphenyl moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example:
Step 1: React 5-(3-chloro-4-methylphenyl)furan-2-carboxylic acid with Lawesson’s reagent to form the thioamide intermediate.
Step 2: Couple the thioamide with 1-(piperazin-1-yl)ethanone using a coupling agent like HATU in the presence of triethylamine .
Optimization Strategies:
- Use continuous flow reactors to enhance mixing and temperature control, improving yield by 15–20% .
- Monitor reaction progress via TLC or HPLC to minimize byproducts. Adjust solvent polarity (e.g., DMF to DCM) to stabilize intermediates .
Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| 1 | Lawesson’s reagent, THF, reflux | 65–70 | Thiocarbonyl oxidation |
| 2 | HATU, DMF, RT | 50–55 | Piperazine ring activation |
What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR: Use - and -NMR to confirm the piperazine ring conformation (δ 3.5–4.0 ppm for N–CH signals) and the furan-thiocarbonyl group (δ 160–165 ppm in ) .
- Mass Spectrometry: High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H] at m/z 419.12) .
- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (70:30) to assess purity (>95%) and detect thiourea byproducts .
How is X-ray crystallography applied to determine the crystal structure, and what challenges arise?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K to minimize thermal motion .
- Refinement: Employ SHELXL for structure solution, focusing on resolving disorder in the piperazine ring or thiocarbonyl group. Anisotropic displacement parameters refine Cl and S positions .
Challenges: - Crystal twinning due to flexible piperazine moieties. Mitigate by slow evaporation crystallization (e.g., ethyl acetate/hexane) .
- Weak diffraction from sulfur atoms. Optimize data collection time (≥10 h) to improve signal-to-noise ratio .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to evaluate its bioactivity?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace Cl with F or methyl with ethyl) to probe electronic and steric effects .
- Assay Design:
- In vitro: Test antimicrobial activity via microdilution (MIC values against S. aureus and E. coli) .
- Binding Studies: Use SPR or ITC to quantify interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .
Key Insight: The 3-chloro group enhances hydrophobic binding, while the thiocarbonyl improves membrane permeability .
What strategies resolve contradictions between computational predictions and experimental reactivity data?
Methodological Answer:
- Case Example: DFT calculations may overestimate thiocarbonyl electrophilicity. Validate via kinetic studies (e.g., pseudo-first-order rate constants in nucleophilic substitution) .
- Hybrid Methods: Combine MD simulations (AMBER force field) with experimental UV-Vis kinetics to model solvation effects .
Resolution Workflow:
Re-examine computational parameters (e.g., solvent model: SMD vs. PCM).
Cross-validate with substituent electronic parameters (Hammett σ values) .
What purification techniques are effective, especially for thiocarbonyl byproducts?
Methodological Answer:
- Byproduct Removal: Use silica gel chromatography with ethyl acetate/hexane (1:3) to separate unreacted thiourea derivatives .
- Advanced Methods:
Table 2: Purification Efficiency
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 90–92 | 70–75 |
| Preparative HPLC | 98–99 | 50–60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
